

Application Note: N-ethylmorpholine-2-carboxamide as a Chemical Probe[1]

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Compound of Interest

Compound Name: *N*-ethylmorpholine-2-carboxamide

CAS No.: 135072-22-9

Cat. No.: B161649

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Executive Summary

N-ethylmorpholine-2-carboxamide (CAS: 135072-22-9) represents a privileged chemical scaffold and fragment probe, primarily utilized in the interrogation of carbohydrate-binding proteins, specifically Chitinase-3-like protein 1 (YKL-40).

While often categorized as a building block in general catalogs, its structural topology—featuring a morpholine ring with a carboxamide pendant—serves as a glycomimetic fragment. It mimics the N-acetylglucosamine (GlcNAc) subunits of chitin, the natural ligand of YKL-40. Consequently, this molecule and its derivatives are critical chemical probes for mapping the ligandability of chitinase-like proteins (CLPs) and exploring therapeutic interventions in fibrosis, inflammation, and cancer.

This guide details the physicochemical profile of the probe, its mechanistic basis as a sugar mimetic, and validated protocols for its application in Fragment-Based Drug Discovery (FBDD).

Technical Specifications & Chemical Profile

The utility of **N-ethylmorpholine-2-carboxamide** lies in its "Rule of Three" compliance, making it an ideal starting point for fragment evolution.

Table 1: Physicochemical Properties

Property	Value	Significance in Probe Design
Chemical Formula	C ₇ H ₁₄ N ₂ O ₂	Low complexity, high ligand efficiency potential.
Molecular Weight	158.20 Da	Ideal for FBDD (<300 Da); allows for significant decoration.
cLogP	-0.28	High water solubility; suitable for high-concentration NMR screening.
H-Bond Donors	1 (Amide NH)	Critical for directional bonding in the active site.
H-Bond Acceptors	3 (Morpholine O, Amide O, N)	Mimics the pyranose oxygen and acetamide of GlcNAc.
Stereochemistry	Chiral center at C2	Critical: Biological activity is often stereoselective (typically (2S) or (2R) depending on the specific target pocket).

Mechanistic Insight: The Glycomimetic Hypothesis

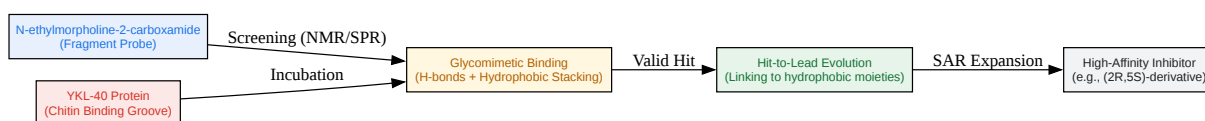
To use this probe effectively, researchers must understand why it binds. YKL-40 possesses a carbohydrate-binding groove lined with aromatic residues (e.g., Trp) that typically stack with the hydrophobic face of sugars (CH- π interactions).

- **Morpholine Ring:** Acts as a surrogate for the pyranose ring of sugars. The ether oxygen accepts hydrogen bonds similar to the ring oxygen in glucose.

- Carboxamide Group: Mimics the N-acetyl group of GlcNAc (N-acetylglucosamine), providing a critical anchor point via hydrogen bonding to residues like Asp or Arg in the binding pocket.

By using **N-ethylmorpholine-2-carboxamide** as a fragment probe, researchers can identify "hotspots" within the YKL-40 binding groove without the complexity of full-length oligosaccharides.

Diagram 1: Mechanistic Workflow (Fragment to Inhibitor)



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Caption: Evolution of the **N-ethylmorpholine-2-carboxamide** fragment into a potent YKL-40 inhibitor via Fragment-Based Drug Discovery.

Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR Screening

Purpose: To validate the direct binding of the **N-ethylmorpholine-2-carboxamide** fragment to the target protein (e.g., YKL-40) and map the epitope (part of the molecule interacting with the protein).

Reagents:

- Recombinant YKL-40 protein (purified, >95%).
- **N-ethylmorpholine-2-carboxamide** (dissolved in d6-DMSO to 100 mM).
- Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in D₂O).

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare the Protein Sample: 10–20 μ M YKL-40 in D₂O buffer.
 - Prepare the Ligand Sample: Add **N-ethylmorpholine-2-carboxamide** to a final concentration of 1–2 mM (100-fold excess over protein).
- NMR Setup:
 - Use a spectrometer with a cryoprobe (min. 500 MHz recommended).
 - On-Resonance Irradiation: Set frequency to -1.0 ppm or 12 ppm (regions with no ligand signals) to saturate protein resonances.
 - Off-Resonance Irradiation: Set frequency to 40 ppm (control).
- Acquisition:
 - Acquire interleaved on- and off-resonance spectra.
 - Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD Spectrum.
- Data Analysis:
 - Signals appearing in the STD spectrum correspond to ligand protons receiving magnetization transfer from the protein (binders).
 - Validation: If the morpholine ring protons show strong STD signals, it confirms the "sugar-mimetic" binding mode.

Protocol B: AlphaScreen™ Competition Assay (For Optimized Probes)

Purpose: Once the fragment is optimized into a lead (e.g., a benzyl-substituted derivative), use this assay to determine IC₅₀ values.

Reagents:

- His-tagged YKL-40.
- Biotinylated Chitin (or Biotinylated Reference Probe).
- AlphaScreen Donor Beads (Streptavidin-coated).
- AlphaScreen Acceptor Beads (Ni-NTA-coated).
- Test Compound: **N-ethylmorpholine-2-carboxamide** derivative.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Workflow:

- Incubation:
 - Mix 5 nM His-YKL-40 with varying concentrations of the Test Compound in a 384-well white plate.
 - Incubate for 30 minutes at Room Temperature (RT).
- Probe Addition:
 - Add 5 nM Biotinylated Probe. Incubate for 30 minutes.
- Bead Addition:
 - Add Acceptor Beads (Ni-NTA) and Donor Beads (Streptavidin) (final conc. 20 µg/mL).
 - Note: Perform bead addition under green light (beads are light-sensitive).
- Reading:
 - Incubate for 60 minutes in the dark.
 - Read on an EnVision® or compatible plate reader (Excitation 680 nm, Emission 520-620 nm).
- Calculation:

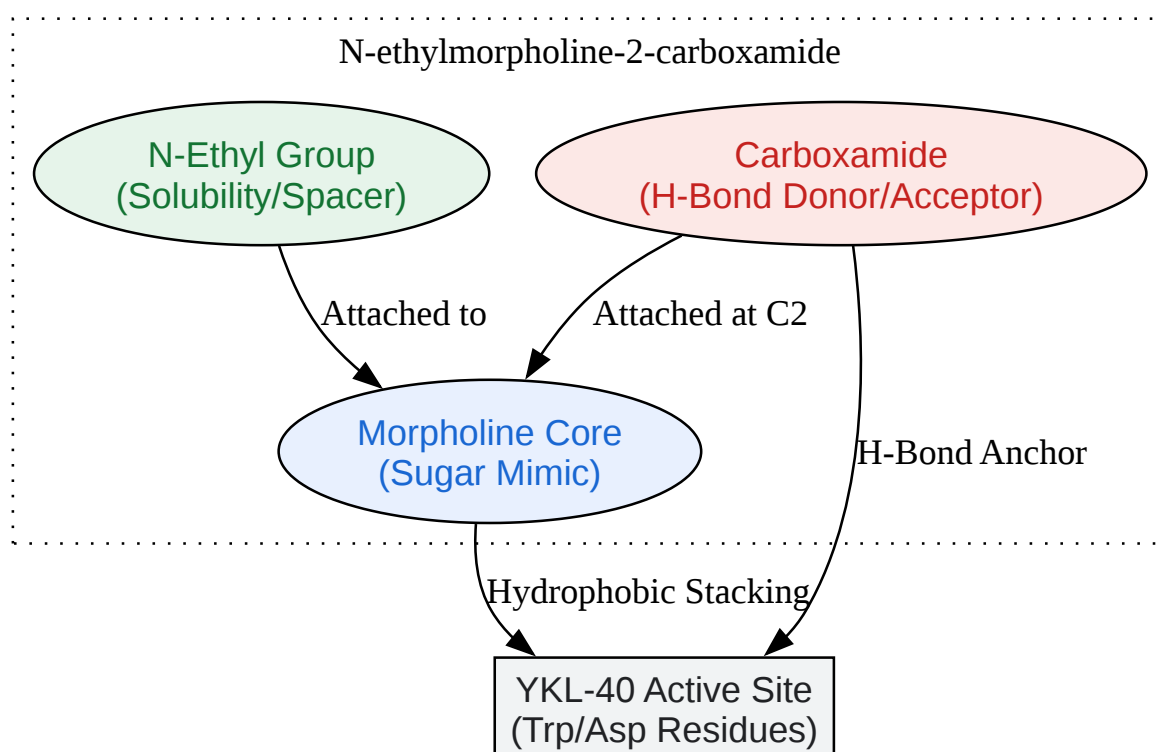
- Plot signal vs. $\log[\text{Compound}]$. A decrease in signal indicates displacement of the biotinylated probe by the N-ethylmorpholine derivative.

Application Context: YKL-40 and Disease

Recent patent literature (2023) highlights the evolution of this scaffold. While the bare fragment (**N-ethylmorpholine-2-carboxamide**) has low affinity (mM range), substituting the morpholine nitrogen or the carbon skeleton with hydrophobic groups (e.g., 4-chlorobenzyl) dramatically increases potency (nM range).

Key Insight for Drug Developers: The **N-ethylmorpholine-2-carboxamide** core provides the polar anchor (hydrogen bonding), while the attached hydrophobic arms (added during optimization) exploit the hydrophobic grooves of the YKL-40 protein. This makes the scaffold a "minimal pharmacophore" for this target class.

Diagram 2: Structural Logic of the Probe



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Caption: Structural decomposition of the probe showing how each moiety interacts with the target pocket.

References

- Mazur, M., et al. (2023). YKL-40 Inhibitors and Their Therapeutic Applications. US Patent Application 2023/0348516 A1.
 - Significance: Establishes the **N-ethylmorpholine-2-carboxamide** scaffold as a core component of novel high-affinity YKL-40 inhibitors.
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. *Nature Reviews Drug Discovery*, 15, 605–620.
 - Significance: Provides the authoritative methodology for using low-affinity fragments (like the title compound) to probe biological targets.
- GuideChem. Chemical Properties of **N-ethylmorpholine-2-carboxamide** (CAS 135072-22-9).
 - Significance: Verification of physicochemical data and CAS registry information.[3]

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Sources

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